Cas no 1011347-77-5 ((2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate)

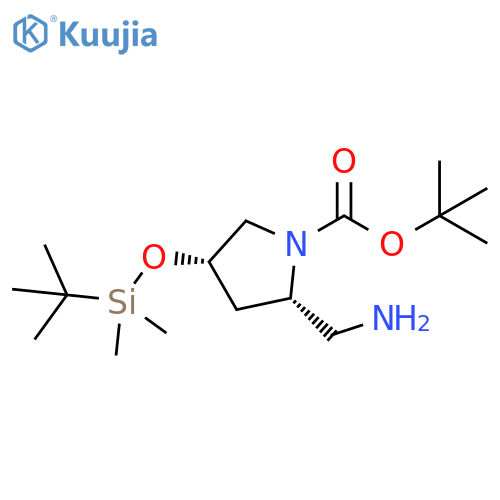

1011347-77-5 structure

商品名:(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

CAS番号:1011347-77-5

MF:C16H34N2O3Si

メガワット:330.538265705109

CID:4558981

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

- 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1,1-dimethylethyl ester, (2S,4S)-

-

- インチ: 1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13-/m0/s1

- InChIKey: DKCJFKXHBRAYKQ-STQMWFEESA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@@H](O[Si](C(C)(C)C)(C)C)C[C@H]1CN

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1238714-100mg |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | 96% | 100mg |

$215 | 2023-09-04 | |

| 1PlusChem | 1P01FNRK-2g |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | 96% | 2g |

$1133.00 | 2023-12-27 | |

| A2B Chem LLC | AY09456-1g |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | 96% | 1g |

$710.00 | 2024-01-05 | |

| Aaron | AR01FNZW-1g |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | 96% | 1g |

$693.00 | 2023-12-16 | |

| abcr | AB590866-1g |

(2S,4S)-t-Butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate; . |

1011347-77-5 | 1g |

€1038.60 | 2024-07-24 | ||

| Key Organics Ltd | WS-02743-1g |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | >95% | 1g |

£816.00 | 2025-02-08 | |

| abcr | AB590866-100mg |

(2S,4S)-t-Butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate; . |

1011347-77-5 | 100mg |

€332.50 | 2024-07-24 | ||

| eNovation Chemicals LLC | Y1238714-250mg |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | 96% | 250mg |

$405 | 2023-04-09 | |

| eNovation Chemicals LLC | Y1238714-1g |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | 96% | 1g |

$685 | 2023-09-04 | |

| Chemenu | CM451398-100mg |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |

1011347-77-5 | 95%+ | 100mg |

$158 | 2023-01-05 |

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1011347-77-5 ((2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1011347-77-5)(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):197/323/615